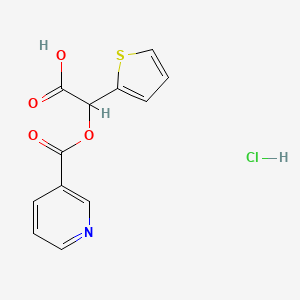![molecular formula C19H18N2O8 B14625498 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)- CAS No. 59147-86-3](/img/structure/B14625498.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound features two nitrophenyl groups attached to a spiro[5.5]undecane core, which includes four oxygen atoms in a tetraoxa configuration. The presence of nitro groups makes this compound highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 10 hours using a Dean-Stark trap to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, making the compound useful in various biochemical pathways. The spiro structure provides stability and rigidity, allowing for specific interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Designed for use as an organic molecular electronic material.
Uniqueness
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitro groups, which confer high reactivity and versatility in chemical reactions. Its spiro structure also provides a stable framework, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
59147-86-3 |
|---|---|
Fórmula molecular |
C19H18N2O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3,9-bis(4-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-13(2-6-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-3-7-16(8-4-14)21(24)25/h1-8,17-18H,9-12H2 |
Clave InChI |
LVEZJGGQISTLBD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)C3=CC=C(C=C3)[N+](=O)[O-])COC(OC2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
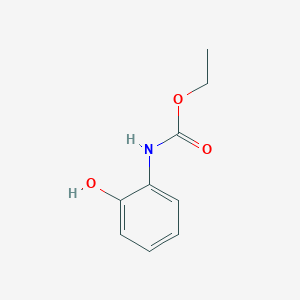
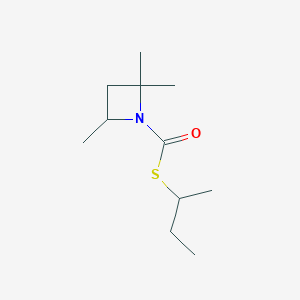
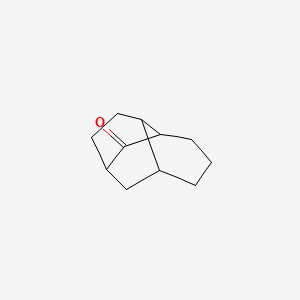
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
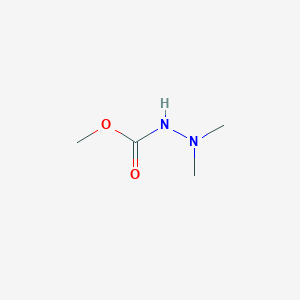


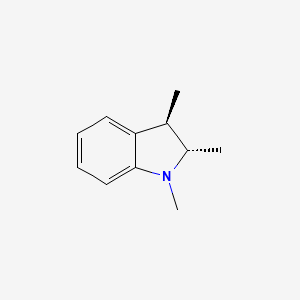
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)

